molecular formula C12H15BBrClO2 B6305281 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1809946-58-4

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6305281
CAS RN: 1809946-58-4
M. Wt: 317.41 g/mol
InChI Key: ZQWBLKHLGWZXNW-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a bromo-chlorophenyl group, which is a phenyl ring substituted with bromine and chlorine atoms . The compound also includes a 1,3,2-dioxaborolane ring, which is a type of organoborane. Organoboranes are compounds of boron and carbon that are used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromo-chlorophenyl group would consist of a six-membered carbon ring (the phenyl group) with bromine and chlorine atoms attached . The 1,3,2-dioxaborolane ring would be a five-membered ring containing boron, oxygen, and carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Bromo-chlorophenyl groups can participate in various reactions, including coupling reactions . The boron in the 1,3,2-dioxaborolane ring can also undergo reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms could increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes

    This compound has been used in synthesizing a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for creating new materials for LCD technology. These compounds are also being explored for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Lipogenic Inhibitors

    A pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including this compound, has been synthesized and shown to have lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This research suggests potential applications in lipid-lowering drug development (Das et al., 2011).

Material Science Applications

  • Enhanced Brightness Emission-Tuned Nanoparticles

    The compound is used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with high fluorescence emission. This indicates potential applications in creating materials with specific optical properties (Fischer et al., 2013).

  • Synthesis of Silicon-Containing Molecules

    It plays a role in the synthesis of H-shaped silicon-containing molecules with bithiophene units, which have specific absorption and emission characteristics. This could have implications in developing materials with unique electronic and optical properties (Naka et al., 2013).

Polymer Science Applications

  • Chain-Growth Polymerization

    The compound is utilized in palladium-catalyzed polycondensation processes, demonstrating a chain-growth polymerization mechanism. This has implications for precision polymer synthesis (Yokoyama et al., 2007).

  • Suzuki Route to Polyalkylthiophenes

    In polymer science, it is used in the Suzuki synthesis of polyalkylthiophenes, a method that avoids the need for organolithium reagents or strong bases (Liversedge et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used in organic synthesis, the bromo-chlorophenyl group might act as an electrophile, reacting with nucleophiles. The boron atom in the 1,3,2-dioxaborolane ring could also form bonds with nucleophiles .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could include toxicity or reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in organic synthesis or in the development of new materials .

properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBLKHLGWZXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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